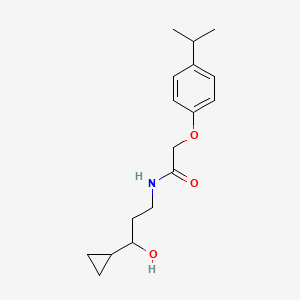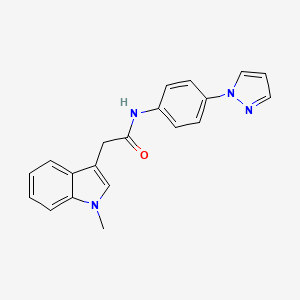
N-(4-(1H-pyrazol-1-yl)phenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-pyrazol-1-yl)phenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
Research has demonstrated the synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives, showcasing their ability to form supramolecular architectures through hydrogen bonding interactions. These complexes exhibit significant antioxidant activity, highlighting their potential in medicinal chemistry and pharmaceutical applications (Chkirate et al., 2019).
Crystal Structure and Hirshfeld Surface Analysis
Studies have focused on the synthesis of novel compounds, including the characterization of their crystal structures through X-ray diffraction and analyzing intermolecular interactions using Hirshfeld surface analysis. This research provides insights into the structural basis for the biological activity of related compounds and contributes to the design of new therapeutic agents (Sebhaoui et al., 2020).
Antimicrobial Activity
The antimicrobial activity of pyrazole-acetamide derivatives has been evaluated, with some compounds showing promising results against bacterial and fungal strains. This highlights the potential of these compounds as leads for the development of new antimicrobial agents (Saravanan et al., 2010).
Anti-inflammatory and Analgesic Properties
Research into the synthesis of novel derivatives has revealed anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds in treating pain and inflammation (Sunder et al., 2013).
In Vitro Cytotoxic Activity
Investigations into the anticancer activity of certain derivatives have identified compounds with appreciable cancer cell growth inhibition against various cancer cell lines, suggesting their utility in cancer therapy (Al-Sanea et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asStrictosidine Synthase . This enzyme plays a crucial role in the biosynthesis of indole alkaloids, which are involved in a variety of biological functions.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzyme .
Biochemical Pathways
Given its potential interaction with strictosidine synthase, it may influence the biosynthesis of indole alkaloids . These alkaloids are involved in various biological processes, including cellular signaling, immune response, and metabolic regulation.
Result of Action
By interacting with its target enzyme, the compound may modulate the biosynthesis of indole alkaloids, potentially influencing various biological processes such as cellular signaling and immune response .
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-23-14-15(18-5-2-3-6-19(18)23)13-20(25)22-16-7-9-17(10-8-16)24-12-4-11-21-24/h2-12,14H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXCBNSHDJVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2434885.png)
![4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2434886.png)
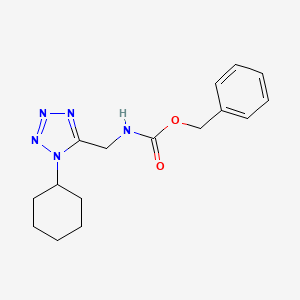
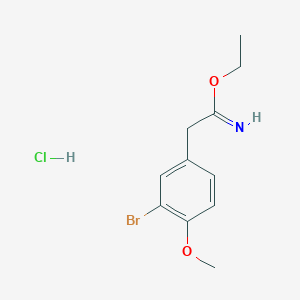
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2434889.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2434890.png)
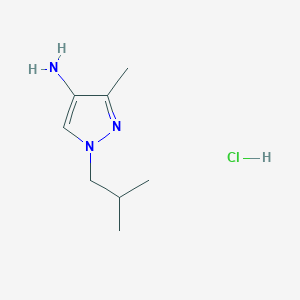

![7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2434894.png)
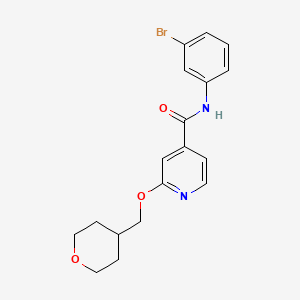
![5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2434897.png)

